molecular formula C23H19FN2O2 B5291307 N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide

N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide

Cat. No. B5291307
M. Wt: 374.4 g/mol
InChI Key: CBEBBSBSIKLBRR-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide, also known as FABP4 inhibitor, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic benefits.

Mechanism of Action

N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor works by binding to and inhibiting the activity of N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide, a protein that plays a crucial role in the transport and metabolism of fatty acids. By inhibiting N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide, N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor can prevent the accumulation of fatty acids in tissues, reduce inflammation, and improve insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor can reduce body weight, improve glucose tolerance, and lower serum lipid levels in animal models of obesity and type 2 diabetes. Additionally, N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor in lab experiments include its specificity and potency, as well as its ability to target a specific protein involved in lipid metabolism. However, the limitations include the potential for off-target effects and the need for further studies to determine the optimal dosage and treatment duration.

Future Directions

For N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor research include investigating its potential therapeutic applications in other diseases, such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and treatment duration, as well as the potential side effects of long-term use. Finally, the development of more potent and selective N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitors may lead to the development of novel therapeutics for various diseases.
In conclusion, N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor is a promising chemical compound that has potential therapeutic benefits in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor as a therapeutic agent.

Synthesis Methods

The synthesis method of N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor involves several steps, including the reaction of 2-fluorobenzaldehyde with 4-methylphenylamine to form the intermediate, which is then reacted with N-(2-bromoethyl)benzamide to obtain the final product. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography or recrystallization.

Scientific Research Applications

N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including obesity, type 2 diabetes, atherosclerosis, and cancer. It is believed that N-(2-(2-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide inhibitor can reduce inflammation, improve insulin sensitivity, and inhibit tumor growth by regulating lipid metabolism and signaling pathways.

properties

IUPAC Name

N-[(E)-1-(2-fluorophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c1-16-11-13-19(14-12-16)25-23(28)21(15-18-9-5-6-10-20(18)24)26-22(27)17-7-3-2-4-8-17/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEBBSBSIKLBRR-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2F)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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